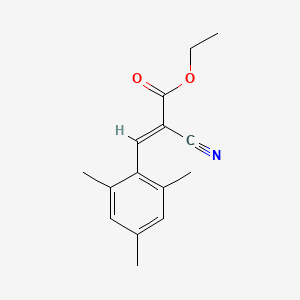
Ethyl (E)-alpha-cyano-2,4,6-trimethylcinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-alpha-cyano-2,4,6-trimethylcinnamate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a cyano group, and a cinnamate backbone with three methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (E)-alpha-cyano-2,4,6-trimethylcinnamate can be synthesized through the esterification of alpha-cyano-2,4,6-trimethylcinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-alpha-cyano-2,4,6-trimethylcinnamate undergoes various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Alpha-cyano-2,4,6-trimethylcinnamic acid and ethanol.
Reduction: Alpha-amino-2,4,6-trimethylcinnamate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl (E)-alpha-cyano-2,4,6-trimethylcinnamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (E)-alpha-cyano-2,4,6-trimethylcinnamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl cinnamate: Lacks the cyano and methyl groups, making it less reactive in certain chemical reactions.
Methyl (E)-alpha-cyano-2,4,6-trimethylcinnamate: Similar structure but with a methyl ester instead of an ethyl ester.
Alpha-cyano-2,4,6-trimethylcinnamic acid: The carboxylic acid form of the compound.
Uniqueness
This compound is unique due to the presence of both the cyano and ester functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H17NO2/c1-5-18-15(17)13(9-16)8-14-11(3)6-10(2)7-12(14)4/h6-8H,5H2,1-4H3/b13-8+ |
InChI Key |
RJBWWXGYWGHFMC-MDWZMJQESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=C1C)C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=C1C)C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11102556.png)
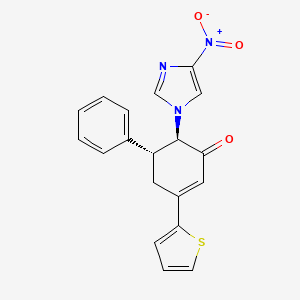
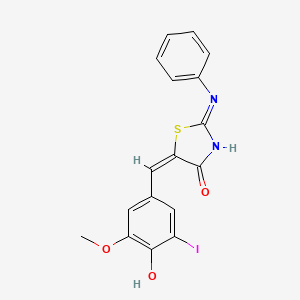
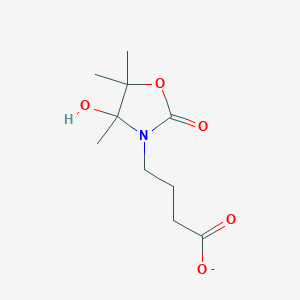
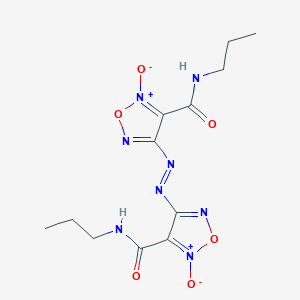

![2-[2-chloro-5-(trifluoromethyl)phenyl]-4,7-dimethyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B11102577.png)
![1-(3-{[(E)-furan-2-ylmethylidene]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxy-3-phenylurea](/img/structure/B11102579.png)
![4-(morpholin-4-yl)-N-(4-nitrophenyl)-6-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11102580.png)
![3-hydroxy-5-(4-methylphenyl)-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11102588.png)
![2-hydroxy-2,2-diphenyl-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11102592.png)
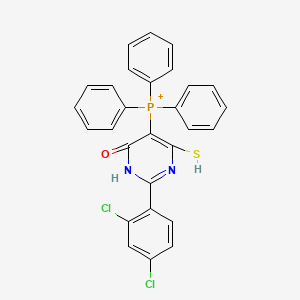
![N-benzyl-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11102613.png)
![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}phenol](/img/structure/B11102614.png)
